REACTION_CXSMILES
|
F[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][S-:16].[Na+].O>CN1CCN(C)C1=O>[CH3:15][S:16][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13] |f:1.2|
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Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN1C(N(CC1)C)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The dark brown solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then heated on a steam bath for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether (300 ml
|
Type
|
WASH
|
Details
|
The ether solution was washed with water (2×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave an orange slurry
|
Type
|
CUSTOM
|
Details
|
Crystallization from methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |